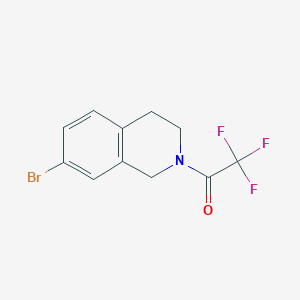









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8](C(=O)C(F)(F)F)[CH2:9]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CO.O>CCCCCC>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
43.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
0.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Residue was partitioned between water (1 L) and dichloromethane (4×200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combined extracts were dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2CCNCC2=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.7 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |